(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine
Overview
Description
(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine is an organic compound that features a benzyl group substituted with a methoxy group and a piperidine ring substituted with a methyl group
Scientific Research Applications
(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 1-methylpiperidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the benzyl group.
Mechanism of Action
The mechanism of action of (4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzyl alcohol
- 4-Methoxybenzyl chloride
- 4-Methoxybenzaldehyde
- 4-Methoxybenzoic acid
Uniqueness
(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine is unique due to the presence of both a methoxy-substituted benzyl group and a methyl-substituted piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-methylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-16-9-7-13(8-10-16)15-11-12-3-5-14(17-2)6-4-12/h3-6,13,15H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKSBLMWVDRHHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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